2-Fluoro-5-nitro-1,3,4-thiadiazole
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Overview
Description
2-Fluoro-5-nitro-1,3,4-thiadiazole is a heterocyclic compound containing sulfur, nitrogen, and fluorine atoms. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-nitro-1,3,4-thiadiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-fluoroaniline with thiocarbonyl diimidazole, followed by nitration using nitric acid . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-5-nitro-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 2-fluoro-5-amino-1,3,4-thiadiazole.
Substitution: Formation of various substituted thiadiazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-5-nitro-1,3,4-thiadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-nitro-1,3,4-thiadiazole involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to DNA and proteins, disrupting their normal function.
Pathways Involved: The compound can interfere with cellular processes such as DNA replication and repair, protein synthesis, and metabolic pathways, ultimately leading to cell death.
Comparison with Similar Compounds
- 2-Fluoro-5-nitrophenyl-1,3,4-thiadiazole
- 2-Amino-5-nitro-1,3,4-thiadiazole
- 2-Fluoro-5-amino-1,3,4-thiadiazole
Comparison:
- 2-Fluoro-5-nitrophenyl-1,3,4-thiadiazole: Similar structure but with a phenyl group, which may alter its biological activity and chemical reactivity .
- 2-Amino-5-nitro-1,3,4-thiadiazole: The presence of an amino group instead of a fluorine atom can significantly change its reactivity and potential applications .
- 2-Fluoro-5-amino-1,3,4-thiadiazole: The reduction product of 2-Fluoro-5-nitro-1,3,4-thiadiazole, which may have different biological activities and uses .
This compound stands out due to its unique combination of a nitro and fluorine group, which imparts specific chemical and biological properties that are valuable in various research and industrial applications.
Properties
Molecular Formula |
C2FN3O2S |
---|---|
Molecular Weight |
149.11 g/mol |
IUPAC Name |
2-fluoro-5-nitro-1,3,4-thiadiazole |
InChI |
InChI=1S/C2FN3O2S/c3-1-4-5-2(9-1)6(7)8 |
InChI Key |
YJUGLFVTEIQWCW-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NN=C(S1)F)[N+](=O)[O-] |
Origin of Product |
United States |
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